365-Fold Enhancement in CCR6 Antagonist Potency via cis-2-Methylcyclohexanamine Substitution
In a squaramide-based CCR6 antagonist series, substitution of the unsubstituted cyclohexanamine moiety with a cis-2-methylcyclohexanamine moiety produced a 365-fold improvement in antagonist potency [1]. This enhancement is directly attributable to the conformational restriction imposed by the cis-methyl substituent, which stabilizes the bioactive conformer of the antagonist, thereby increasing target engagement [1]. The (1R,2S)-configured amine is the specific stereoisomer responsible for this potency gain, as the cis-relationship between the amine and methyl groups is geometrically essential for the observed conformational effect [1].
| Evidence Dimension | Antagonist potency |
|---|---|
| Target Compound Data | cis-2-methylcyclohexanamine-containing squaramide antagonist (fold improvement: 365×) |
| Comparator Or Baseline | Unsubstituted cyclohexanamine-containing squaramide antagonist (baseline potency = 1×) |
| Quantified Difference | 365-fold improvement |
| Conditions | In vitro CCR6 chemotaxis inhibition assay using CCR6+ T cells |
Why This Matters
This 365-fold potency differential provides a quantitative justification for selecting the cis-2-methylcyclohexanamine scaffold over the unsubstituted cyclohexanamine analog in CCR6-targeted drug discovery programs.
- [1] Gerstenberger BS, Unwalla RJ, Schnute ME, et al. Conformational Role of Methyl in the Potency of Cyclohexane-Substituted Squaramide CCR6 Antagonists. Journal of Medicinal Chemistry. 2025;68(4):2157-2172. View Source
